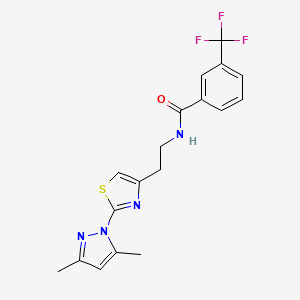
N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C18H17F3N4OS and its molecular weight is 394.42. The purity is usually 95%.
BenchChem offers high-quality N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(trifluoromethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(trifluoromethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Heterocyclic Synthesis
Compounds similar to N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(trifluoromethyl)benzamide are extensively used in the synthesis of various heterocyclic compounds. For instance, ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates react with thiourea, undergoing ANRORC rearrangement, leading to the formation of novel compounds. This process, confirmed by X-ray analysis, is significant in the field of organic synthesis and drug discovery (Ledenyova et al., 2018).
Antibacterial Applications
Derivatives of this compound have shown promising antibacterial properties. For example, certain synthesized analogs demonstrated significant antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. Such compounds are of great interest for developing new antibacterial agents (Palkar et al., 2017).
Antioxidant and Anticancer Potential
Some derivatives exhibit antioxidant, anticancer, and anti-inflammatory properties. These compounds have been tested for their potential therapeutic effects in various medical applications, including as anticancer and anti-HCV agents (Küçükgüzel et al., 2013).
Biological Evaluation
In medicinal chemistry, these compounds are valuable for evaluating biological activities, including alkaline phosphatase inhibition and potential interactions with nucleotide protein targets. Such evaluations are crucial for the development of new drugs and therapeutic agents (Saeed et al., 2015).
Prooxidant and Antioxidant Effects
Research has also been conducted on the effects of thiazole derivatives on prooxidant and antioxidant processes in liver tissues. These studies are essential for understanding the potential toxicological impact of these compounds on healthy and tumor-bearing organisms (Shalai et al., 2021).
Corrosion Inhibition
In the field of materials science, benzothiazole derivatives have been studied as corrosion inhibitors for metals. These studies are significant for industrial applications where corrosion resistance is critical (Hu et al., 2016).
Antiviral Activity
Additionally, certain synthesized compounds related to N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(trifluoromethyl)benzamide have shown significant antiviral activities against bird flu influenza, making them potential candidates for antiviral drug development (Hebishy et al., 2020).
作用機序
Target of Action
Compounds with similar structures, such as imidazole and pyrazoline derivatives, have been found to interact with a variety of targets, including enzymes like acetylcholinesterase .
Mode of Action
The mode of action of such compounds often involves forming strong H-bonding interactions with residual amino acids in the active site of the target enzyme .
Biochemical Pathways
The affected pathways would depend on the specific target of the compound. For example, if the target is acetylcholinesterase, the compound could affect nerve signal transmission .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. For example, inhibition of acetylcholinesterase could lead to changes in nerve signal transmission .
特性
IUPAC Name |
N-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N4OS/c1-11-8-12(2)25(24-11)17-23-15(10-27-17)6-7-22-16(26)13-4-3-5-14(9-13)18(19,20)21/h3-5,8-10H,6-7H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEEGXGJVDGOZFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=CS2)CCNC(=O)C3=CC(=CC=C3)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(trifluoromethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

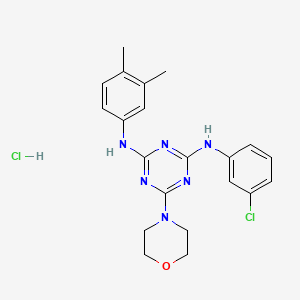
![1-(3,4-Dimethoxyphenyl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B2691645.png)
![1-(Iodomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B2691649.png)
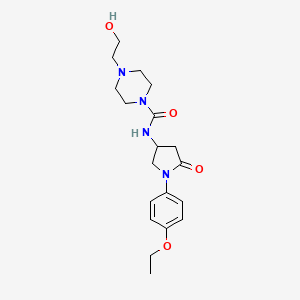
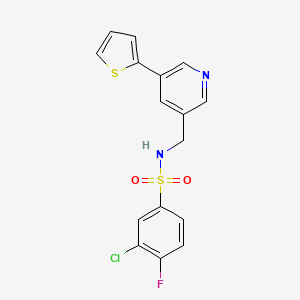
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(furan-2-yl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2691653.png)
![N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2691654.png)
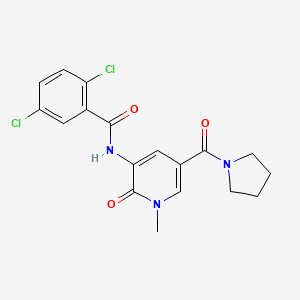
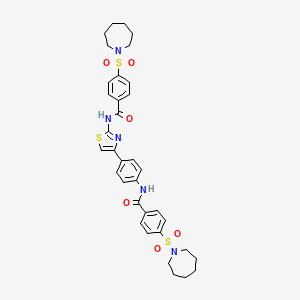
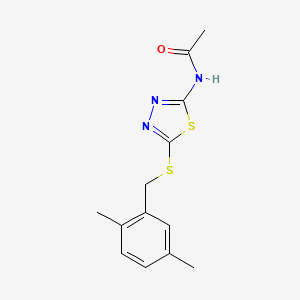
![N-(1,4-Dioxan-2-ylmethyl)-N-methyl-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2691660.png)
![7,7-Dimethoxyspiro[3.3]heptan-2-amine](/img/structure/B2691661.png)
![N-[2-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-phenylethyl]oxirane-2-carboxamide](/img/structure/B2691663.png)
![1-[(2-Ethyl-4-methylimidazolyl)sulfonyl]-3-nitrobenzene](/img/structure/B2691666.png)